molecular formula C7H4FNO B12508623 5-Ethynyl-3-fluoropyridin-2-ol

5-Ethynyl-3-fluoropyridin-2-ol

Cat. No.: B12508623
M. Wt: 137.11 g/mol
InChI Key: ZKXNAGKCLYWZRA-UHFFFAOYSA-N
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Description

5-Ethynyl-3-fluoropyridin-2-ol: is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group and hydroxyl group at the desired positions.

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450-500°C) to achieve the desired fluorination

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3-fluoropyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: Formation of 5-ethynyl-3-fluoropyridin-2-one.

    Reduction: Formation of 5-ethyl-3-fluoropyridin-2-ol.

    Substitution: Formation of 5-ethynyl-3-methoxypyridin-2-ol.

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom’s electron-withdrawing properties can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

IUPAC Name

5-ethynyl-3-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H4FNO/c1-2-5-3-6(8)7(10)9-4-5/h1,3-4H,(H,9,10)

InChI Key

ZKXNAGKCLYWZRA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CNC(=O)C(=C1)F

Origin of Product

United States

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